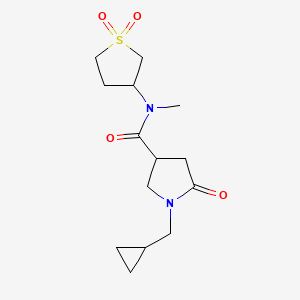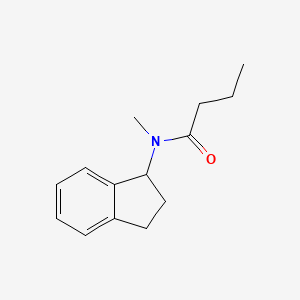
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cognitive enhancement. This compound belongs to the class of ampakines, which are known to modulate the activity of the AMPA receptors in the brain.
Mecanismo De Acción
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide works by increasing the activity of the AMPA receptors in the brain. This leads to an increase in the release of glutamate, which is a neurotransmitter that is involved in synaptic plasticity and memory formation. The increased activity of the AMPA receptors also leads to an increase in the number of AMPA receptors on the surface of the neurons, which further enhances synaptic plasticity.
Biochemical and Physiological Effects:
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the release of glutamate in the hippocampus, which is a region of the brain that is involved in memory formation. It has also been shown to increase the expression of genes that are involved in synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is that it has a relatively long half-life, which allows for sustained effects on cognitive function. It also has a good safety profile and has been well-tolerated in animal studies. However, one of the limitations of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is that it can be difficult to administer in precise doses, which can make it challenging to study its effects in a laboratory setting.
Direcciones Futuras
There are a number of potential future directions for research on 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. One area of interest is the development of more precise dosing methods, which would allow for more accurate studies of its effects on cognitive function. Another area of interest is the development of more potent ampakines that could have even greater effects on cognitive function. Additionally, there is interest in studying the long-term effects of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide on cognitive function and brain health. Finally, there is potential for the development of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves the reaction of 1-(2,6-dimethylphenyl)piperidine-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is then purified through recrystallization. This synthesis method has been successfully replicated in various research studies.
Aplicaciones Científicas De Investigación
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in cognitive enhancement. In animal studies, it has been shown to improve learning and memory, increase attention span, and enhance cognitive flexibility. These effects are believed to be due to its ability to modulate the activity of the AMPA receptors in the brain, which are involved in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-5-4-6-12(2)15(11)17-16(20)14-7-9-18(10-8-14)13(3)19/h4-6,14H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTNUPQYEPIYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)




![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)



![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
